molecular formula C15H21FN2O3S B5368371 N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide

N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5368371
M. Wt: 328.4 g/mol
InChI Key: ZLXHKAIZPNFYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as NFPS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. NFPS is a selective antagonist of the glutamate transporter EAAT3, which is involved in regulating the levels of the neurotransmitter glutamate in the brain.

Mechanism of Action

N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide acts as a selective antagonist of EAAT3, which is responsible for the reuptake of glutamate from the synaptic cleft into the presynaptic neuron. By inhibiting EAAT3, this compound increases the extracellular levels of glutamate, which can activate postsynaptic glutamate receptors and modulate neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular glutamate levels in the striatum and hippocampus, which are brain regions that are involved in reward and learning, respectively. This compound administration has also been shown to increase locomotor activity and enhance the rewarding effects of drugs of abuse, such as cocaine and amphetamine. These effects are thought to be mediated by the activation of the mesolimbic dopamine system, which is involved in reward processing.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is its selectivity for EAAT3, which allows for the specific modulation of glutamate neurotransmission. However, this compound has low aqueous solubility, which can limit its use in in vitro and in vivo experiments. Additionally, the effects of this compound on glutamate neurotransmission can be complex and depend on the brain region and neuronal subtype being studied.

Future Directions

N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has the potential to be developed as a therapeutic agent for several neuropsychiatric disorders. Future research should focus on optimizing the pharmacokinetic properties of this compound, such as increasing its solubility and bioavailability. Additionally, the effects of this compound on other neurotransmitter systems and neuronal subtypes should be investigated to better understand its mechanism of action. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide can be synthesized by reacting 3-fluoroaniline with propylsulfonyl chloride in the presence of a base, followed by reaction with piperidine-4-carboxylic acid in the presence of a coupling agent. The resulting product is purified by recrystallization to obtain this compound in high purity.

Scientific Research Applications

N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. EAAT3 is primarily expressed in the striatum, hippocampus, and prefrontal cortex, which are brain regions that are involved in learning, memory, reward, and motivation. Dysregulation of glutamate neurotransmission has been implicated in the pathophysiology of several neuropsychiatric disorders, including addiction, depression, anxiety, and schizophrenia. Therefore, this compound has been investigated as a potential treatment for these disorders.

properties

IUPAC Name

N-(3-fluorophenyl)-1-propylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-2-10-22(20,21)18-8-6-12(7-9-18)15(19)17-14-5-3-4-13(16)11-14/h3-5,11-12H,2,6-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXHKAIZPNFYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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